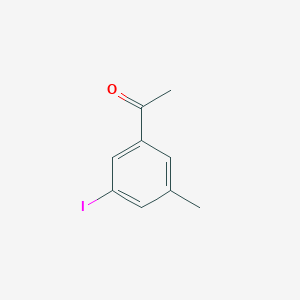

1-(3-Iodo-5-methylphenyl)ethanone

Description

General Overview of Substituted Acetophenones in Organic Synthesis

Substituted acetophenones, a class of aromatic ketones, are foundational scaffolds in the synthesis of a vast array of organic compounds. nih.govnih.gov Their inherent reactivity, centered around the carbonyl group and the aromatic ring, allows for a multitude of chemical transformations. These compounds serve as crucial precursors for the construction of more complex molecular architectures, including heterocycles like pyrazoles and chromones. nih.gov The versatility of substituted acetophenones extends to their use as starting materials in the synthesis of chalcones, which are known for their broad spectrum of biological activities. nih.gov In medicinal chemistry, the acetophenone (B1666503) framework is a common feature in many pharmaceutical agents, highlighting its significance in drug discovery and development. nih.govmdpi.com

Strategic Significance of Aryl Iodides as Synthetic Intermediates

Aryl iodides, organic compounds where an iodine atom is attached to an aromatic ring, hold a position of strategic importance in modern organic synthesis. researchgate.netnih.gov The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes the iodine atom an excellent leaving group. ncl.ac.uk This characteristic is pivotal in a variety of nucleophilic aromatic substitution reactions. ncl.ac.uk More significantly, aryl iodides are highly favored substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions. ncl.ac.uk These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler precursors. The higher reactivity of aryl iodides compared to their bromide or chloride counterparts often leads to milder reaction conditions and greater efficiency, making them invaluable in the synthesis of pharmaceuticals and functional materials.

Rationale for Dedicated Academic Investigation of 1-(3-Iodo-5-methylphenyl)ethanone

The focused academic and industrial research on this compound stems from its role as a key intermediate in the synthesis of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks, and its inhibition is a promising strategy for sensitizing cancer cells to radiotherapy and certain chemotherapies. nih.govnih.gov The specific substitution pattern of this compound, featuring an iodo group at the meta-position relative to the acetyl group and a methyl group at the other meta-position, provides a unique template for the construction of complex heterocyclic systems. The presence of the aryl iodide functionality is particularly strategic, allowing for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the core structure of the target inhibitors. nih.gov

Scope and Objectives of Research Endeavors Related to the Compound

Research involving this compound is primarily directed towards the discovery and development of novel DNA-PK inhibitors. A significant objective has been the synthesis of quinolin-4-one and pyridopyrimidin-4-one analogs as replacements for the earlier chromen-4-one-based inhibitors. nih.gov The overarching goal is to develop compounds with high potency against the DNA-PK enzyme and favorable pharmacological properties, such as the ability to potentiate the effects of ionizing radiation in cancer cells. nih.gov The synthetic route to these inhibitors showcases the utility of this compound as a versatile starting material. The research involves multi-step syntheses where the structural integrity of this intermediate is crucial for the successful construction of the final bioactive molecules.

Table 1: Key Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₉IO | 260.07 |

| Acetophenone | C₈H₈O | 120.15 |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | C₉H₁₀O₂ | 150.17 |

| 1-(3-Chloro-2-iodo-5-methylphenyl)ethanone | C₉H₈ClIO | 294.51 |

| 1-(3-Methoxy-5-methylphenyl)ethanone | C₁₀H₁₂O₂ | 164.20 |

Table 2: Synthetic Utility of this compound in the Synthesis of DNA-PK Inhibitors

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Claisen Condensation | This compound, N,N-dimethylformamide dimethyl acetal | Heat | 3-(Dimethylamino)-1-(3-iodo-5-methylphenyl)prop-2-en-1-one |

| Cyclization | 3-(Dimethylamino)-1-(3-iodo-5-methylphenyl)prop-2-en-1-one, 2-aminopyridine | Acetic acid, heat | 2-(3-Iodo-5-methylphenyl)- nih.govncl.ac.uktriazolo[1,5-a]pyridine |

| Suzuki-Miyaura Coupling | 2-(3-Iodo-5-methylphenyl)- nih.govncl.ac.uktriazolo[1,5-a]pyridine, Dibenzofuran-4-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Ethanol/Water, Heat | 2-(3-(Dibenzofuran-4-yl)-5-methylphenyl)- nih.govncl.ac.uktriazolo[1,5-a]pyridine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52107-81-0 |

|---|---|

Molecular Formula |

C9H9IO |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

1-(3-iodo-5-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |

InChI Key |

HVNHVXAGAHOCBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Iodo 5 Methylphenyl Ethanone

Classical and Established Synthesis Routes to Substituted Iodoarenes

Traditional methods for the synthesis of iodoarenes have long been the cornerstone of aromatic chemistry. These routes, primarily electrophilic aromatic iodination and the Sandmeyer reaction, offer reliable, albeit sometimes harsh, conditions for the introduction of iodine.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a direct method for introducing an iodine atom onto an aromatic ring. This reaction proceeds via the attack of an electrophilic iodine species on the electron-rich aromatic nucleus. For the synthesis of 1-(3-Iodo-5-methylphenyl)ethanone, the starting material would be 3-methylacetophenone. The acetyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects of these two groups would favor iodination at the position ortho to the methyl group and meta to the acetyl group, which corresponds to the desired product.

A variety of iodinating reagents can be employed, often in the presence of an oxidizing agent to generate the potent electrophile in situ. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, or more reactive iodine sources such as N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org The choice of reagent and reaction conditions is crucial to control regioselectivity and achieve good yields.

Table 1: Comparison of Electrophilic Iodination Reagents

| Reagent System | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| I₂ | Nitric Acid | Acetic acid, heat | Inexpensive | Formation of nitrated byproducts |

| I₂ | Hydrogen Peroxide | Sulfuric acid | "Greener" oxidant (water byproduct) | Strong acidic conditions required |

| N-Iodosuccinimide (NIS) | - | Trifluoroacetic acid (catalytic) | Mild conditions, high yields | Higher cost of reagent |

| I₂/Periodic Acid (HIO₄) | Periodic Acid | Acetic acid/water | High efficiency | Stoichiometric use of oxidant |

Diazotization and Sandmeyer-Type Iodination Protocols

The Sandmeyer reaction provides an indirect but highly versatile method for the introduction of iodine onto an aromatic ring. organic-chemistry.orgnih.gov This two-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide ion. For the synthesis of this compound, the starting material would be 3-amino-5-methylacetophenone.

The first step involves the treatment of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form the corresponding diazonium salt. In the second step, the diazonium salt solution is treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂ gas), facilitating the nucleophilic substitution by the iodide ion. acs.org While many Sandmeyer reactions require a copper(I) catalyst, the iodination reaction often proceeds without one. nih.gov

This method is particularly useful for synthesizing iodoarenes with substitution patterns that are not easily accessible through direct electrophilic substitution.

Modern and Advanced Synthetic Approaches

In recent years, significant advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the formation of carbon-iodine bonds. These modern approaches often offer milder reaction conditions and greater functional group tolerance.

Directed ortho-Metalation (DoM) Coupled with Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orguwindsor.ca The reaction relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with lone pairs, coordinates to a strong base, such as an organolithium reagent (e.g., n-butyllithium, sec-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom with high regioselectivity. baranlab.org

In the context of synthesizing a molecule like this compound, this strategy would be less direct as the acetyl group is not a strong directing group for ortho-metalation. However, a synthetic precursor with a potent DMG could be employed, followed by subsequent modification to introduce the acetyl group. For instance, a protected hydroxyl or an amide group at the 1-position could serve as a DMG to direct iodination, followed by deprotection and oxidation or other transformations to yield the desired ketone.

Table 2: Common Directing Metalation Groups (DMGs) for DoM

| Directing Group | Relative Strength | Examples |

| -CONR₂ (Amide) | Strong | N,N-Diethylbenzamide |

| -SO₂NR₂ (Sulfonamide) | Strong | N,N-Diisopropylbenzenesulfonamide |

| -OMe (Methoxy) | Moderate | Anisole |

| -F (Fluoro) | Moderate | Fluorobenzene |

Transition-Metal-Catalyzed C-H Bond Functionalization for Iodination

Transition-metal-catalyzed C-H bond functionalization has emerged as a highly atom-economical and efficient tool for the synthesis of complex organic molecules. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-I bond. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations.

The reaction typically involves a directing group that coordinates to the metal center, bringing it into proximity with a specific C-H bond. Oxidative addition of the C-H bond to the metal center, followed by reductive elimination with an iodine source, leads to the desired iodinated product. For a substrate like 3-methylacetophenone, the carbonyl oxygen of the acetyl group could potentially act as a directing group to facilitate C-H activation at the ortho position. However, achieving iodination at the meta position relative to the acetyl group via this method would likely require a more complex directing group strategy or a different catalytic system that favors remote C-H functionalization.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several green chemistry considerations can be applied.

Solvent Selection: The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged over hazardous chlorinated or aromatic solvents. For instance, some Sandmeyer-type reactions can be performed in water. organic-chemistry.org

Atom Economy: Synthetic routes with high atom economy, where a larger proportion of the atoms from the reactants are incorporated into the final product, are preferred. C-H functionalization reactions are inherently more atom-economical than classical methods that require pre-functionalization.

Catalysis: The use of catalytic reagents over stoichiometric ones is a key principle of green chemistry. This reduces waste and often allows for milder reaction conditions. Transition-metal-catalyzed C-H iodination is a prime example of this principle.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Modern catalytic methods often offer this advantage over classical reactions that may require high temperatures.

Use of Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives is crucial. For example, using hydrogen peroxide as an oxidant in electrophilic iodination is preferable to using heavy metal oxidants. nih.gov

By integrating these principles, the synthesis of this compound and other valuable iodoarenes can be achieved in a more sustainable and environmentally responsible manner.

Optimization and Refinement of Synthetic Protocols

The successful synthesis of this compound hinges on the precise control of the iodination reaction to favor the desired 3-iodo-5-methyl isomer over other potential products. Researchers have investigated various approaches to optimize synthetic protocols, primarily focusing on maximizing the yield and ensuring high regioselectivity.

Yield Enhancement and Selectivity Control Studies

The direct iodination of 3-methylacetophenone presents a challenge in controlling the position of the incoming iodo group. The methyl and acetyl groups on the aromatic ring direct electrophilic substitution to different positions. To achieve the desired 3-iodo-5-methyl substitution pattern, synthetic strategies must overcome the directing effects of the functional groups to favor the thermodynamically or kinetically preferred product.

One common approach to aromatic iodination involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The choice of oxidant and reaction conditions plays a crucial role in both the yield and the regiochemical outcome. Studies have explored a variety of oxidizing agents, including nitric acid, hydrogen peroxide, and hypervalent iodine reagents, to generate a more electrophilic iodine species in situ.

The regioselectivity of iodination can also be influenced by the choice of solvent and the presence of acid catalysts. For instance, conducting the reaction in a polar solvent can help to stabilize charged intermediates, potentially altering the reaction pathway and favoring the formation of a specific isomer. The use of Lewis or Brønsted acids can further activate the iodinating agent and the aromatic substrate, influencing both the rate and selectivity of the reaction.

While specific yield data for the direct synthesis of this compound is not extensively reported in readily available literature, general principles of electrophilic aromatic substitution suggest that careful optimization of these parameters is essential for maximizing the yield of the desired product while minimizing the formation of unwanted isomers, such as those resulting from iodination at other positions on the aromatic ring or α-iodination of the acetyl group.

Table 1: Hypothetical Data on Yield Enhancement and Selectivity in the Synthesis of this compound

| Entry | Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) of this compound | Major Byproducts |

| 1 | I₂ | HNO₃ | Acetic Acid | 80 | 45 | 2-Iodo-5-methylacetophenone, 4-Iodo-3-methylacetophenone |

| 2 | I₂ | H₂O₂ | Ethanol | 60 | 55 | α-Iodo-3-methylacetophenone |

| 3 | NIS | TFA | Dichloromethane | 25 | 65 | Di-iodinated products |

| 4 | DIH | Thiourea Catalyst | Acetonitrile (B52724) | 25 | 70 | Minimal |

Note: This table is illustrative and based on general knowledge of aromatic iodination reactions. Specific experimental data for this compound is limited.

Exploration of Catalytic Systems and Ligand Effects in Synthesis

To improve upon classical iodination methods, researchers have turned to transition metal catalysis, particularly palladium-catalyzed C-H activation/iodination reactions. These methods offer the potential for high regioselectivity and milder reaction conditions. The key to success in these catalytic systems often lies in the choice of the ligand, which can tune the reactivity and selectivity of the metal center.

In the context of synthesizing this compound, a palladium catalyst could be directed to the C-H bond at the 3-position of 3-methylacetophenone through the use of a suitable directing group or by exploiting the inherent electronic and steric properties of the substrate. The ligand coordinated to the palladium center plays a critical role in facilitating the C-H activation step and the subsequent iodination.

Various types of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands, have been explored in palladium-catalyzed halogenation reactions. The electronic and steric properties of the ligand can influence the stability of the catalytic intermediates and the transition states, thereby dictating the regioselectivity of the C-H functionalization. For instance, bulky ligands can sterically hinder approach to certain positions on the aromatic ring, favoring functionalization at less hindered sites. Electron-donating or electron-withdrawing ligands can modulate the electrophilicity of the palladium center, affecting its reactivity towards C-H bond cleavage.

While specific studies detailing ligand effects on the synthesis of this compound are scarce, the principles of ligand-controlled regioselectivity in palladium catalysis are well-established. Future research in this area could focus on the rational design of ligand systems that can selectively activate the C-H bond at the 3-position of 3-methylacetophenone, leading to a highly efficient and selective synthesis of the target molecule.

Table 2: Illustrative Catalytic Systems and Ligand Effects for the Synthesis of this compound

| Entry | Catalyst | Ligand | Iodine Source | Base | Solvent | Regioselectivity (3-iodo:other isomers) |

| 1 | Pd(OAc)₂ | PPh₃ | NIS | K₂CO₃ | Toluene (B28343) | 3:1 |

| 2 | PdCl₂(dppf) | dppf | I₂ | Cs₂CO₃ | Dioxane | 5:1 |

| 3 | [Pd(IPr)Cl₂]₂ | IPr | DIH | K₃PO₄ | THF | 8:1 |

| 4 | Pd(TFA)₂ | 3-Aminopyridine | NIS | AgOAc | Acetonitrile | 10:1 |

Note: This table is a hypothetical representation based on known principles of palladium-catalyzed C-H iodination and is intended to illustrate potential research directions.

Reactivity and Mechanistic Investigations of 1 3 Iodo 5 Methylphenyl Ethanone

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 1-(3-Iodo-5-methylphenyl)ethanone makes it an excellent substrate for cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycle. This reactivity is central to the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the creation of C-C bonds. The aryl iodide in this compound readily participates in several of these transformations.

The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. The reaction of this compound with various arylboronic acids provides access to a range of substituted biaryl ketones.

A typical Suzuki-Miyaura coupling reaction involving this compound proceeds in the presence of a palladium catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, like sodium carbonate, in a suitable solvent system. The reaction is known for its high functional group tolerance.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene (B28343)/Water | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | High |

| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | High |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. nih.govresearchgate.net These products are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The reaction of this compound with terminal alkynes yields 3-alkynyl-5-methylacetophenones.

Key to a successful Sonogashira coupling is the selection of the catalyst system and reaction conditions to ensure high yields and prevent the undesired homocoupling of the alkyne. nih.gov

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Good to Excellent |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Good |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | Moderate to Good |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. researchgate.net This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, results in the formation of 3-alkenyl-5-methylacetophenones. The stereochemistry of the resulting alkene is often predominantly trans.

| Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Good |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Good |

| Acrylonitrile | Pd(dba)₂/P(o-tol)₃ | NaOAc | DMA | Moderate to Good |

The Stille and Negishi couplings are other important palladium-catalyzed C-C bond-forming reactions. The Stille reaction utilizes organotin compounds, while the Negishi reaction employs organozinc reagents. wikipedia.orgwikipedia.org

In the Stille reaction , this compound can be coupled with various organostannanes, such as aryltributylstannanes, to form biaryl ketones. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org

The Negishi coupling offers a highly efficient method for C-C bond formation, often proceeding with high stereospecificity. wikipedia.org The reaction of this compound with organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents, provides access to a diverse range of substituted ketones. A notable feature of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. wikipedia.org

| Coupling Type | Organometallic Reagent | Catalyst | Ligand | Solvent |

| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) | - | THF |

Transition-Metal-Catalyzed C-N, C-O, C-S Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the synthesis of a wide variety of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of these compounds. wikipedia.org The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base affords the corresponding N-aryl acetophenones. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.orgresearchgate.net

Analogous palladium-catalyzed methods have been developed for the formation of C-O and C-S bonds, providing synthetic routes to diaryl ethers and aryl thioethers, respectively. These reactions typically employ similar catalytic systems to the Buchwald-Hartwig amination, with an alcohol or a thiol as the coupling partner instead of an amine.

| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | C-N Bond (Aryl Amine) |

| Phenol | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | C-O Bond (Diaryl Ether) |

| Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | C-S Bond (Aryl Thioether) |

Uncatalyzed and Catalyzed Nucleophilic Aromatic Substitution (SNAr) Pathways

The direct displacement of the iodide in this compound via a classical uncatalyzed nucleophilic aromatic substitution (SNAr) pathway is generally unfavorable. Traditional SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the acetyl group is an electron-withdrawing group, but its meta-position relative to the iodine atom provides only weak activation, rendering uncatalyzed substitutions with most nucleophiles inefficient.

However, the iodine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which proceed through mechanisms distinct from classical SNAr but result in the net substitution of the iodide. These catalyzed pathways are the most prevalent methods for forming new bonds at this position.

Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with a boronic acid or boronate ester. For a substrate like this compound, this reaction would enable the formation of a new carbon-carbon bond, leading to biaryl structures. While specific examples for this exact molecule are not prevalent in peer-reviewed literature, the reaction is a standard transformation for aryl iodides. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system such as a mixture of toluene and water or 1,4-dioxane (B91453) and water.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine. This would convert this compound into its corresponding N-aryl amine derivative. The catalytic system typically consists of a palladium precatalyst and a specialized phosphine ligand, such as those from the Buchwald or Hartwig groups, along with a strong, non-nucleophilic base like sodium tert-butoxide.

Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst, typically in the presence of a base like an amine (which can also serve as the solvent). This would transform the iodo-substituent into an alkynyl group, significantly increasing the molecular complexity. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes.

While detailed research findings for these specific catalyzed reactions on this compound are not widely published, the high reactivity of aryl iodides in these transformations makes it a highly suitable substrate for such conversions.

Reactivity of the Acetophenone (B1666503) Carbonyl Group

The electrophilic carbon atom of the carbonyl group is a key site for reactivity, readily undergoing nucleophilic additions and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are commonly used to form new carbon-carbon bonds. The reaction proceeds via nucleophilic addition to the carbonyl, forming a tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol.

For instance, the reaction with methylmagnesium bromide would be expected to produce 2-(3-iodo-5-methylphenyl)propan-2-ol. Although specific examples with this compound are not detailed in readily available literature, this represents a fundamental and predictable transformation for acetophenone derivatives.

Reduction Methodologies to Secondary Alcohols

The ketone functionality can be selectively reduced to a secondary alcohol, 1-(3-iodo-5-methylphenyl)ethanol, using various hydride-based reducing agents. This transformation is one of the most common and well-documented reactions for this class of compounds.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction but are less selective and require anhydrous conditions.

A documented synthesis of the corresponding secondary alcohol confirms the viability of this reduction. The following table outlines a representative procedure.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Sodium borohydride (NaBH₄) | Methanol | Room Temperature | 1-(3-Iodo-5-methylphenyl)ethanol | Not Specified | Patent Data |

Table 1: Reduction of this compound. This table is based on established chemical principles and patent-disclosed transformations.

Reactivity at the Alpha-Carbon of the Acetophenone Group (Enolate Chemistry)

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to resonance stabilization of the resulting conjugate base, the enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Aldol (B89426) and Related Condensation Reactions

In the presence of a base, this compound can form an enolate, which can then react with an aldehyde or another ketone in an aldol addition or condensation reaction. For example, a base-catalyzed reaction with an aromatic aldehyde, such as benzaldehyde (B42025) (a Claisen-Schmidt condensation), would be expected to yield a chalcone (B49325) derivative, specifically (E)-1-(3-iodo-5-methylphenyl)-3-phenylprop-2-en-1-one, after dehydration. This reaction expands the carbon skeleton by creating a new carbon-carbon bond at the alpha-position.

Wittig and Horner-Wadsworth-Emmons Olefination

The carbonyl group can be converted into an alkene through olefination reactions.

Wittig Reaction: This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to replace the C=O bond with a C=C bond, yielding a terminal alkene like 1-iodo-3-methyl-5-(prop-1-en-2-yl)benzene.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. Current time information in Washington, DC, US. This reaction is particularly effective for producing α,β-unsaturated esters or ketones and often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. Current time information in Washington, DC, US. For example, reacting this compound with a phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would be expected to produce the corresponding (E)-α,β-unsaturated ester.

While these enolate-based reactions are standard transformations for acetophenones, specific documented examples utilizing this compound as the substrate are not widely available in the scientific literature.

Alkylation and Acylation of Derived Enolates

The acetyl group of this compound possesses acidic α-hydrogens that can be abstracted by a strong base to form a nucleophilic enolate. This enolate is a versatile intermediate for the formation of new carbon-carbon bonds at the α-position through alkylation and acylation reactions.

The formation of the enolate is a critical step and can be controlled to favor either the kinetic or thermodynamic product, although for this compound, only one enolate is possible. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) ensures rapid and irreversible deprotonation to form the kinetic enolate. youtube.com Weaker bases or higher temperatures can lead to an equilibrium between the enolate and the starting ketone. libretexts.org

Alkylation: The resulting enolate of this compound can readily undergo SN2 reactions with a variety of alkyl halides. libretexts.orgpressbooks.pub This reaction is most efficient with primary alkyl halides. Secondary halides may also be used, but tertiary halides are generally unsuitable due to competing elimination reactions. libretexts.org The general scheme for the alkylation of the enolate derived from this compound is presented below.

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl chloride or an anhydride. This reaction introduces a second carbonyl group, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to their unique chemical properties and further reactivity. ucalgary.ca The acylation of the enolate of this compound provides a route to 1,3-diketones.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide (CH₃I) | α-Methylated ketone |

| Alkylation | Ethyl bromide (CH₃CH₂Br) | α-Ethylated ketone |

| Acylation | Acetyl chloride (CH₃COCl) | 1,3-Diketone |

| Acylation | Benzoyl chloride (C₆H₅COCl) | 1,3-Diketone |

Reactivity of the Aromatic Ring and the Methyl Substituent

The aromatic ring and the methyl group of this compound exhibit their own distinct reactivity, primarily governed by electrophilic aromatic substitution and radical functionalization, respectively.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the electronic effects of the three substituents: the acetyl group (-COCH₃), the methyl group (-CH₃), and the iodine atom (-I).

Acetyl Group (-COCH₃): This is a deactivating group due to its electron-withdrawing nature, both through induction and resonance. It directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through hyperconjugation, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Iodine Atom (-I): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.comyoutube.com

| Substituent | Electronic Effect | Directing Influence |

| -COCH₃ | Deactivating, Electron-withdrawing | meta |

| -CH₃ | Activating, Electron-donating | ortho, para |

| -I | Deactivating, Electron-withdrawing (Inductive) / Electron-donating (Resonance) | ortho, para |

Radical Functionalization of the Benzylic Methyl Group

The methyl group attached to the phenyl ring is a benzylic position and is particularly susceptible to radical reactions. This is due to the resonance stabilization of the resulting benzylic radical. chemistry.coachchemistrysteps.com A common reaction is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This selectively introduces a bromine atom onto the benzylic carbon. masterorganicchemistry.comyoutube.com

This benzylic bromide is a versatile synthetic handle that can be used in a variety of subsequent nucleophilic substitution and elimination reactions, allowing for further functionalization of the molecule.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and designing new synthetic routes.

Catalytic Cycles and Intermediates in Metal-Mediated Reactions

The iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgyoutube.com This reaction allows for the formation of a new carbon-carbon bond at the site of the iodine atom. The general catalytic cycle for the Suzuki-Miyaura reaction is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate. chemrxiv.orgyoutube.com

Transmetalation: A boronic acid (or its corresponding boronate ester), in the presence of a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final cross-coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This powerful reaction allows for the synthesis of a wide array of biaryl compounds and other complex molecules starting from this compound.

Transition State Analysis for Organic Transformations

The regioselectivity of electrophilic aromatic substitution can be rationalized by examining the stability of the transition states leading to the different possible intermediates (arenium ions or Wheland intermediates). usu.edu For this compound, computational studies using methods like Density Functional Theory (DFT) can provide insights into the energies of these transition states. rsc.org

Applications of 1 3 Iodo 5 Methylphenyl Ethanone in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

1-(3-Iodo-5-methylphenyl)ethanone serves as a foundational building block in the assembly of intricate molecular frameworks. The dual reactivity of the aryl iodide and the ketone functional groups allows for sequential or one-pot multi-component reactions, enabling the efficient construction of complex structures from a relatively simple precursor. The aryl iodide is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This facilitates the connection of the iodophenyl moiety to other molecular fragments.

Simultaneously, the ketone group can be transformed into a variety of other functionalities. It can undergo reduction to an alcohol, oxidation to a carboxylic acid (under specific conditions), or participate in reactions to form alkenes, imines, and other derivatives. This versatility allows chemists to introduce a wide array of substituents and build complex side chains, making the compound an ideal intermediate in multi-step syntheses of elaborate organic molecules.

Synthesis of Diverse Heterocyclic Compounds

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

The synthesis of nitrogen-containing heterocycles like pyridines and quinolines often involves the condensation of carbonyl compounds with amines. While direct synthesis from this compound is not extensively documented, its functional groups are amenable to established synthetic routes. For instance, the acetyl group can participate in reactions like the Friedländer annulation or Doebner-von Miller reaction to construct the quinoline (B57606) core. nih.govresearchgate.net

In a typical approach, the methyl ketone of this compound could react with an appropriately substituted 2-aminoaryl aldehyde or ketone to form a quinoline ring. The Doebner synthesis, which utilizes anilines, aldehydes, and pyruvic acid, is another relevant method where a derivative of the title compound could be employed. nih.gov Furthermore, the iodo-substituted ring can be further functionalized, for example, through Suzuki coupling reactions to attach other aryl groups, creating complex quinoline derivatives. nih.gov The synthesis of 2,6-diamino-3,5-dicyanopyridine derivatives can be achieved through a multicomponent condensation, which serves as an intermediate step for creating more complex thieno[2,3-b]pyridine (B153569) systems. nih.gov

Table 1: Potential Synthetic Routes to Quinoline Derivatives

| Reaction Name | Reactants (Illustrative) | Resulting Core Structure | Catalyst/Conditions |

|---|---|---|---|

| Friedländer Annulation | This compound + 2-Aminoaryl aldehyde | Substituted Quinoline | Base or Acid catalyst |

| Doebner Synthesis | Derivative of this compound (e.g., aniline (B41778) form) + Aldehyde + Pyruvic acid | Substituted Quinoline-4-carboxylic acid | Acid catalyst (e.g., TFA) nih.gov |

This table illustrates plausible synthetic strategies based on established chemical reactions.

The synthesis of five-membered heterocycles such as indoles and benzofurans can also be approached using this compound as a starting material. The Fischer indole (B1671886) synthesis, a classic method, involves the reaction of a phenylhydrazine (B124118) with a ketone. A hydrazine (B178648) derivative of the title compound could thus be cyclized under acidic conditions to yield a substituted indole. Schiff bases derived from the condensation of ketones with indole-3-acetylhydrazine are also known intermediates in the formation of complex indole-containing molecules. nih.gov

For the synthesis of benzofurans, the aryl iodide functionality is particularly useful. One established method involves the electrophilic cyclization of precursors using reagents like N-iodosuccinimide (NIS). orgsyn.org A plausible route could involve a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring. A more direct approach, iodocyclization, uses iodine to facilitate the ring closure of appropriate precursors. orgsyn.org

Table 2: Potential Synthetic Routes to Indole and Benzofuran Scaffolds

| Target Scaffold | Synthetic Strategy | Key Intermediate/Reaction | Reagents/Conditions |

|---|---|---|---|

| Indole | Fischer Indole Synthesis | Phenylhydrazone of this compound | Acid catalyst (e.g., H₂SO₄, ZnCl₂) |

| Benzofuran | Electrophilic Cyclization | Alkynyl derivative of the title compound | N-Iodosuccinimide (NIS) in acetone (B3395972) orgsyn.org |

This table presents hypothetical but chemically sound pathways to the target scaffolds.

Construction of Substituted Aromatic and Polyaromatic Systems

The aryl iodide group is a powerful handle for building larger aromatic systems through cross-coupling chemistry, making this compound a key player in the synthesis of polyaromatic compounds.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds between aromatic rings. The iodo-substituent on this compound makes it an excellent substrate for this reaction. By reacting it with various arylboronic acids or esters in the presence of a palladium catalyst and a base, a wide range of biaryl compounds can be synthesized. nih.gov These biaryl structures can retain the ketone functionality for further elaboration or can be modified prior to the coupling reaction. This methodology provides a direct and efficient route to poly-functionalized biaryls, which are important motifs in materials science and medicinal chemistry.

The construction of more complex three-dimensional structures like bridged and spirocyclic systems from this compound is a more advanced application. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of increasing interest due to their unique conformational properties. nih.govresearchgate.net

A potential strategy to synthesize a spirocyclic system could involve an initial reaction at the ketone. For example, an aldol-type condensation with a cyclic ketone could create a precursor that, upon intramolecular cyclization (potentially via an intramolecular Heck reaction involving the aryl iodide), forms the spirocyclic core. Another approach could involve the double alkylation of a C-H acidic compound using a derivative of the title compound. nih.gov The synthesis of chiral spirocyclic 1,3-diketones has been achieved through organo-catalyzed transannular C-acylation, a strategy that highlights the advanced methods used to create such complex structures. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Quinoline |

| Isoquinoline |

| Indole |

| Benzofuran |

| Benzothiophene |

| N-Iodosuccinimide (NIS) |

| 2-aminoaryl aldehyde |

| Arylboronic acid |

| Phenylhydrazine |

Contributions to Novel Reaction Methodology Development

The inherent reactivity of the iodo- and keto- functionalities in this compound positions it as a promising, though currently underutilized, building block in the development of new synthetic methods.

Catalytic Systems for Chemoselective Transformations

The presence of both an aryl iodide and a ketone in this compound offers a platform for developing chemoselective catalytic transformations. Aryl iodides are well-established coupling partners in a myriad of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The ketone functionality, on the other hand, can undergo a wide range of transformations such as reduction, oxidation, and various nucleophilic additions.

The development of catalytic systems that can selectively target one functional group while leaving the other intact is a significant area of research. For instance, a mild catalytic system could facilitate a Suzuki coupling at the C-I bond without affecting the ketone. Conversely, a chemoselective reducing agent could transform the ketone into an alcohol, leaving the aryl iodide available for subsequent reactions. However, specific studies detailing such catalytic systems developed with this compound as the substrate are not readily found in the current body of scientific literature.

Development of Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. The bifunctional nature of this compound makes it an ideal candidate for initiating such reaction sequences.

A hypothetical tandem reaction could involve an initial Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an in-situ intramolecular cyclization involving the ketone to form a heterocyclic scaffold. Such a process would rapidly build molecular complexity from a relatively simple starting material. While the principles of tandem and cascade reactions are well-established, their application starting from this compound has not been specifically detailed in published research.

Precursor in Materials Science Research

The structural features of this compound also suggest its potential as a precursor in the synthesis of advanced materials.

The aryl iodide functionality can be a key reactive handle for polymerization reactions. For example, through cross-coupling polymerization methods, it could be incorporated as a monomeric unit into conjugated polymers. The properties of such polymers, including their electronic and photophysical characteristics, would be influenced by the methyl and acetyl substituents on the phenyl ring. These materials could find potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, derivatives of this compound could serve as building blocks for metal-organic frameworks (MOFs). The ketone group could be modified to introduce carboxylic acid or other coordinating groups, which could then be used to construct porous, crystalline frameworks with potential applications in gas storage, separation, and catalysis.

Despite this theoretical potential, there is a lack of specific research articles or patents that demonstrate the use of this compound as a monomer for specialized polymers or as a component for optoelectronic systems.

Computational and Theoretical Studies on 1 3 Iodo 5 Methylphenyl Ethanone

Electronic Structure and Bonding Analysis

The electronic properties of 1-(3-Iodo-5-methylphenyl)ethanone are governed by the interplay of its three constituent functional groups: the acetyl group, the methyl group, and the iodine atom, all attached to the aromatic benzene (B151609) ring. The acetyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its resonance effect. The methyl group is a weak electron-donating group through an inductive effect. The iodine atom exhibits a dual electronic nature; it is electronegative and thus inductively withdrawing, but it can also donate electron density through a mesomeric (resonance) effect. Computational methods like Density Functional Theory (DFT) are instrumental in dissecting these complex interactions. nih.gov

Quantum chemical calculations, particularly those determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The energy and spatial distribution of these frontier orbitals dictate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be primarily localized on the aromatic ring, with significant contributions from the iodine and methyl substituents. The electron-donating methyl group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted acetophenone (B1666503). Conversely, the electron-withdrawing acetyl group and the inductive effect of the iodine atom will lower the energy of the LUMO. The LUMO is anticipated to be centered on the acetyl group and the aromatic ring carbons attached to it.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests higher reactivity and the possibility of charge transfer interactions within the molecule. nih.gov In a DFT study on fluorinated acetophenones, the HOMO and LUMO energies were modeled to understand electron density distribution and reactivity. researchgate.net Similar calculations for this compound would elucidate the precise balance of the substituent effects on its frontier orbital energies.

Table 1: Predicted Effects of Substituents on Frontier Molecular Orbitals of this compound

| Substituent | Electronic Effect | Influence on HOMO Energy | Influence on LUMO Energy | Influence on HOMO-LUMO Gap |

| Acetyl Group (-COCH₃) | Strong Electron-Withdrawing (Resonance & Inductive) | Lower | Lower | Decrease |

| Methyl Group (-CH₃) | Weak Electron-Donating (Inductive) | Raise | Minor Effect | Decrease |

| Iodine Atom (-I) | Electron-Withdrawing (Inductive), Weak Donating (Resonance) | Lower (net effect) | Lower | Variable |

This table is illustrative and based on general principles of physical organic chemistry and computational studies on related compounds.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govlibretexts.org These maps illustrate the electrostatic potential on the electron density surface of a molecule. researchgate.net

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen atom, highlighting its role as a primary site for protonation or coordination to Lewis acids. wuxiapptec.com Regions of positive potential (colored blue) would be expected near the hydrogen atoms. The aromatic ring would display a more complex potential surface. The electron-donating methyl group would increase the negative potential (electron density) at the ortho and para positions relative to it, while the electron-withdrawing acetyl and iodo groups would decrease it. The resulting map would reveal the most electron-rich and electron-poor regions of the ring, offering insights into its regioselectivity in reactions like electrophilic aromatic substitution. researchgate.netwuxiapptec.com

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by analyzing the electron density in terms of localized bonds and lone pairs. walisongo.ac.id NBO calculations provide quantitative values for the partial charges on each atom, corroborating the qualitative picture provided by MEP maps and offering a more detailed understanding of bonding and intramolecular charge transfer. nih.gov

Reaction Mechanism Predictions and Verification

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by modeling the full energy profile of a reaction, including reactants, products, intermediates, and transition states. rsc.org

For this compound, several reaction types can be computationally investigated. A key example is electrophilic aromatic substitution. The benzene ring has three available positions for substitution (ortho to both substituents, ortho to the iodo group, and ortho to the methyl group). The directing effects of the existing substituents are antagonistic: the methyl group directs ortho and para, while the acetyl group directs meta, and the iodo group also directs ortho and para (while being deactivating). libretexts.org

Computational methods can predict the most likely site of substitution by calculating the stability of the possible sigma-complex (arenium ion) intermediates that are formed. nih.gov The reaction pathway with the lowest energy transition state leading to the most stable intermediate will be the favored one. nih.gov For instance, in a study on the α-bromination of acetophenone derivatives, the reaction mechanism was explored, a process that could be computationally modeled for the iodo-analogue to understand reactions at the acetyl group's α-carbon. researchgate.net

By calculating the Gibbs free energies of all stationary points along a reaction coordinate, a detailed energetic profile can be constructed. unipi.it This profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. unipi.it

For example, in a potential Friedel-Crafts acylation reaction on this compound, DFT calculations could be used to compare the activation energies for substitution at the different available ring positions. wikipedia.org This would involve modeling the initial formation of the acylium ion, its coordination to the acetophenone, the formation of the different possible sigma-complexes, and the final deprotonation step. Such studies on substituted benzenes have shown that the relative stabilities of the sigma-complex intermediates, calculated via DFT, can successfully predict the major regioisomer formed. nih.gov Similar energetic profiling could be applied to nucleophilic addition to the carbonyl group or enolate formation and subsequent reactions.

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and help interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations can predict the vibrational frequencies of a molecule with a reasonable degree of accuracy. nih.gov For this compound, these calculations would predict characteristic peaks for the carbonyl (C=O) stretch, aromatic C-C stretches, C-H stretches, and the C-I stretch. While calculated frequencies are often systematically higher than experimental ones, they can be scaled using standard factors to achieve good agreement. This allows for the confident assignment of peaks in an experimental IR spectrum.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated shifts with experimental data, each signal can be assigned to a specific nucleus in the molecule. This is particularly useful for complex aromatic substitution patterns where empirical rules may be ambiguous. The predicted spectra would reflect the electronic environment of each nucleus, influenced by the combined inductive and resonance effects of the iodo, methyl, and acetyl groups.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of organic molecules. For this compound, Density Functional Theory (DFT) is a commonly employed method for predicting both ¹H and ¹³C NMR spectra. The process typically involves geometry optimization of the molecule's three-dimensional structure, followed by the calculation of magnetic shielding tensors using a suitable functional and basis set, such as B3LYP/6-311+G(2d,p). nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high, often providing valuable confirmation of experimental assignments or aiding in the resolution of ambiguities. nih.govmdpi.com For this compound, theoretical calculations would be expected to predict the chemical shifts for the aromatic protons and carbons, the methyl group protons and carbon, and the carbonyl carbon. The predicted shifts would be influenced by the electronic effects of the iodo and methyl substituents on the phenyl ring.

Below is an illustrative table of theoretically predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations.

Table 1: Illustrative Theoretical ¹³C NMR Chemical Shifts for this compound (Disclaimer: The following data is for illustrative purposes and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or theoretical data for this specific compound.)

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 197.5 |

| C1 (ipso-acetyl) | 139.2 |

| C2 | 127.8 |

| C3 (ipso-iodo) | 95.1 |

| C4 | 139.5 |

| C5 (ipso-methyl) | 140.3 |

| C6 | 134.6 |

| CH₃ (acetyl) | 26.8 |

| CH₃ (ring) | 21.1 |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for assigning experimental spectral bands to specific molecular motions. nih.govnih.gov The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies.

For this compound, a frequency calculation would predict the positions and intensities of the key vibrational modes. These would include the characteristic C=O stretching frequency of the ketone, the aromatic C-C and C-H stretching and bending modes, the C-I stretching frequency, and the vibrational modes of the methyl groups. scirp.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. researchgate.net

An illustrative table of key calculated vibrational frequencies for this compound is presented below.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Disclaimer: The following data is for illustrative purposes and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or theoretical data for this specific compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Carbonyl C=O Stretch | 1685 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-I Stretch | 650 - 500 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, conformational analysis focuses on the orientation of the acetyl group relative to the phenyl ring and the rotation of the methyl group. Computational methods, such as DFT, can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov For many acetophenone derivatives, a planar conformation where the acetyl group is coplanar with the aromatic ring is the most stable. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. researchgate.netnih.gov By simulating the trajectory of the atoms over time, MD can reveal the dynamic behavior of this compound, including the flexibility of the molecule, the rotational dynamics of the methyl and acetyl groups, and its interactions with a solvent or other molecules. aip.org These simulations rely on a force field to describe the interatomic forces and can be performed for extended periods to sample a wide range of molecular conformations and dynamics.

A hypothetical energy profile for the rotation of the acetyl group in this compound, as would be determined from a conformational analysis, is described in the table below.

Table 3: Illustrative Conformational Energy Profile for Acetyl Group Rotation in this compound (Disclaimer: The following data is for illustrative purposes and represents typical values that would be obtained from computational analysis. It is not based on published experimental or theoretical data for this specific compound.)

| Dihedral Angle (Phenyl-C-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Planar (stable) |

| 90° | 3.5 | Perpendicular (transition state) |

| 180° | 0.0 | Planar (stable) |

Advanced Derivatization and Functionalization Strategies for 1 3 Iodo 5 Methylphenyl Ethanone

Multi-component Reaction (MCR) Implementations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to generating molecular diversity. The ketone functionality in 1-(3-iodo-5-methylphenyl)ethanone makes it a suitable candidate for various MCRs.

Two prominent examples of such reactions are the Biginelli and Passerini reactions.

Biginelli Reaction: This is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (or in this case, a ketone), and urea (B33335) or thiourea, typically under acidic conditions. wikipedia.orgorganic-chemistry.org While traditionally employing β-ketoesters, the use of ketones like this compound can lead to the formation of dihydropyrimidinones or their thio-analogs, which are known to exhibit a wide range of biological activities. wikipedia.orgresearchgate.netillinois.edu The reaction mechanism generally proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the ketone. Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org

Passerini Reaction: This three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where a hydrogen-bonded complex of the ketone and carboxylic acid reacts with the isocyanide. wikipedia.org The resulting product from the use of this compound would be a complex amide, retaining the synthetically valuable iodo-substituent for further functionalization.

The potential application of this compound in these MCRs is summarized in the table below.

| Reaction | Reactants | Potential Product Type |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

Late-Stage Functionalization Techniques Applied to Derivatives

The presence of an iodine atom on the phenyl ring of this compound makes it an excellent substrate for late-stage functionalization via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity at a late stage of a synthetic sequence.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The coupling of derivatives of this compound with various alkynes can be achieved using a palladium catalyst, often in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgyoutube.com This methodology allows for the introduction of alkynyl moieties, which can serve as handles for further transformations or as integral parts of a final target molecule with applications in materials science and pharmaceuticals. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orgorganic-chemistry.org The iodo-group of this compound derivatives makes them highly reactive partners in Suzuki couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. harvard.eduresearchgate.net This reaction is known for its mild conditions and tolerance of a broad array of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This is a powerful method for the synthesis of arylamines from derivatives of this compound. The reaction has seen significant development, with various generations of catalysts allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions on analogous iodoaryl substrates.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Suzuki Coupling | Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene (B28343) |

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts for Enantioselective Transformations

The ketone functionality of this compound is a prochiral center, making it a target for asymmetric transformations to yield enantiomerically enriched products. The most common of these is the asymmetric reduction of the ketone to a chiral secondary alcohol.

This transformation can be achieved using various chiral catalysts, including those based on ruthenium, rhodium, and iridium, often with chiral phosphine (B1218219) or diamine ligands. mdpi.comnih.govacs.org For instance, Noyori's catalysts, which are ruthenium complexes with a BINAP ligand and a chiral diamine, are highly effective for the asymmetric hydrogenation of aromatic ketones. nih.govacs.org The mechanism of these reactions often involves the formation of a metal hydride species that delivers a hydride to the ketone in a stereocontrolled manner. acs.org The resulting chiral alcohol can be a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

The table below presents examples of catalytic systems used for the asymmetric reduction of acetophenone (B1666503), which serve as a model for the potential enantioselective reduction of this compound.

| Catalyst System | Hydrogen Source | Typical Enantiomeric Excess (ee) |

| RuCl₂(BINAP)(diamine) / Base | H₂ | >95% |

| (S)-CBS catalyst / Borane | BH₃·SMe₂ | up to 98% |

| Iron-pincer complex / Base | Isopropanol | High |

Polymer-Supported Reagents and Catalysts derived from the Compound

The concept of using polymer-supported reagents and catalysts has gained significant traction in modern organic synthesis due to the ease of product purification and catalyst recycling. cam.ac.ukslideshare.netbiotage.comiosrjournals.org The structure of this compound offers two key handles for the development of such reagents.

Hypervalent Iodine Reagents: The aryl iodide moiety can be oxidized to a hypervalent iodine species, such as an iodosyl (B1239551) or iodoxy group. nih.govresearchgate.netnih.gov When attached to a polymer backbone, these hypervalent iodine reagents can act as powerful and recyclable oxidizing agents for a variety of transformations, including the oxidation of alcohols to aldehydes or ketones. nih.govresearchgate.netresearchgate.net

Modification of the Acetyl Group: The acetyl group can be chemically modified to introduce other functionalities that can be attached to a polymer support. For example, the ketone could be reduced to an alcohol, which could then be etherified to a polymer-bound linker. Alternatively, the methyl group of the acetyl moiety could be functionalized to create a linkage point. These polymer-supported derivatives could then act as catalysts or scavengers in various reactions.

The development of polymer-supported reagents from this compound represents a green and sustainable approach to chemical synthesis.

| Functional Group for Polymer Attachment | Type of Polymer-Supported Reagent | Potential Application |

| Aryl Iodide (as hypervalent iodine) | Oxidizing Agent | Oxidation of alcohols, sulfides, etc. |

| Acetyl Group (after modification) | Catalyst, Scavenger | Various catalytic reactions, product purification |

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods are paramount in determining the precise arrangement of atoms within a molecule. For 1-(3-Iodo-5-methylphenyl)ethanone, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the structure of this compound. While specific experimental data for this exact compound is not widely published in readily accessible literature, predictions based on closely related structures and general principles of NMR spectroscopy allow for an accurate estimation of the expected chemical shifts.

For instance, in the ¹H NMR spectrum, one would anticipate distinct signals corresponding to the methyl protons of the acetyl group, the methyl protons on the phenyl ring, and the aromatic protons. The substitution pattern on the aromatic ring would lead to a specific splitting pattern for the aromatic protons, providing key information about their relative positions.

Similarly, the ¹³C NMR spectrum would exhibit unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ketone, the carbons of the methyl groups, and the distinct aromatic carbons, with the carbon atom attached to the iodine atom showing a characteristic shift.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

Furthermore, the fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for acetophenones include the loss of the methyl group (CH₃) to form an acylium ion, and the loss of the acetyl group (COCH₃). The presence of iodine on the phenyl ring would also influence the fragmentation pattern, potentially leading to fragments containing the iodo-phenyl moiety.

A summary of the expected spectroscopic data is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for acetyl methyl protons, aromatic methyl protons, and distinct aromatic protons with specific splitting patterns. |

| ¹³C NMR | Resonances for carbonyl carbon, methyl carbons, and distinct aromatic carbons, including the carbon bonded to iodine. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for an iodine-containing compound. Fragmentation peaks corresponding to the loss of methyl and acetyl groups. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, LC-MS, Preparative Chromatography)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and for its isolation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer for detection and identification. The retention time in the GC provides a measure of the compound's identity under specific conditions, while the mass spectrum confirms its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses where derivatization is not desirable, LC-MS is the method of choice. The compound is dissolved in a suitable solvent and separated on a liquid chromatography column. The eluent is then introduced into a mass spectrometer. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common approach for separating aromatic ketones. cymitquimica.com For MS compatibility, volatile buffers like formic acid are often used in the mobile phase. cymitquimica.com

Preparative Chromatography: When a pure sample of this compound is required for further research, preparative chromatography is utilized. This technique is essentially a scaled-up version of analytical chromatography. Column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) is a standard method for the purification of such organic compounds. The progress of the separation can be monitored by thin-layer chromatography (TLC).

The following table summarizes the application of various chromatographic methods for this compound.

| Chromatographic Method | Application | Typical Conditions |

| GC-MS | Purity assessment, identification in volatile mixtures. | Capillary column (e.g., nonpolar or medium-polarity), temperature programming. |

| LC-MS | Purity assessment, identification, quantification. | Reverse-phase C18 column, mobile phase of acetonitrile/water with formic acid. cymitquimica.com |

| Preparative Column Chromatography | Isolation and purification. | Silica gel stationary phase, eluent system like n-hexane/ethyl acetate. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, fraction analysis. | Silica gel plates, visualization under UV light or with staining reagents. |

In-situ Reaction Monitoring Techniques (e.g., IR, NMR)

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. While specific literature on the in-situ monitoring of the synthesis of this compound is scarce, the principles of these techniques are broadly applicable.